2-Bromo-3,5-dimethylpyrazine
Overview
Description
2-Bromo-3,5-dimethylpyrazine is a chemical compound with the CAS Number: 91678-74-9 . It has a molecular weight of 187.04 and its IUPAC name is this compound . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The linear formula for this compound is C6H7BrN2 . The InChI code for this compound is 1S/C6H7BrN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Bromo-3,5-dimethylpyrazine plays a role in the synthesis of various heterocyclic compounds. It is involved in the synthesis of phenothiazines via Smiles rearrangement, a process significant in pharmacology due to phenothiazines' wide spectrum of pharmacological activities including uses as neuroleptics, diuretics, and sedatives (Sharma et al., 2002).
Alarming Pheromone in Insect Control
Research has shown that derivatives of this compound, such as 2-ethyl-3,5-dimethylpyrazine, can act as an alarm pheromone in certain insect species. This compound has been synthesized and used to investigate its alarm activity under laboratory conditions, particularly in fire ant workers, which could have implications for pest control methods (Li et al., 2019).
Role in Pharmaceutical Intermediates and Essence
2,5-Dimethylpyrazine, closely related to this compound, is noted for its importance as a pharmaceutical intermediate and essence. Its biosynthesis, especially in Escherichia coli, has been optimized for higher yields, indicating its value in industrial applications (Yang et al., 2021).
Food Industry: Flavor and Safety
In the food industry, derivatives like 2-ethyl-3,5-dimethylpyrazine are used for their roasted odor and flavor, reminiscent of cocoa or nuts. Studies have focused on their safety assessment, considering their widespread distribution in foods and natural occurrence in cooked food, indicating their significance in flavoring (Burdock & Carabin, 2008).
Synthesis and Properties of Coordination Polymers
This compound is involved in the formation of coordination polymers, like those formed with copper bromide. These polymers have been studied for their structural and magnetic properties, suggesting potential applications in material science (Jess et al., 2007).
Anticancer Activity
Compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, structurally related to this compound, have been synthesized and evaluated for their anticancer activity, highlighting the potential of pyrazine derivatives in medicinal chemistry (Metwally et al., 2016).
Mechanism of Action
Target of Action
It is known that pyrazine derivatives, which include 2-bromo-3,5-dimethylpyrazine, have a wide range of biological activities .
Biochemical Pathways
Pyrazine derivatives are known to influence various biochemical pathways, suggesting that this compound may also affect multiple pathways .
Result of Action
Pyrazine derivatives are known to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Cellular Effects
Pyrazines have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory
Molecular Mechanism
Pyrazines can be synthesized chemically or biologically, and are used as flavoring additives . The major formation of pyrazines occurs during the heating of food
Properties
IUPAC Name |
2-bromo-3,5-dimethylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCIADOQTBDMMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536704 | |
Record name | 2-Bromo-3,5-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91678-74-9 | |
Record name | 2-Bromo-3,5-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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